腐殖酸

描述

Humic acid is a complex organic substance that occurs naturally in soil, peat, and coal. It is formed through the decomposition of plant and animal matter over thousands of years. Humic acid is rich in carbon, hydrogen, oxygen, nitrogen, and sulfur, and is known for its ability to improve soil fertility and promote plant growth . It is often used in agriculture, horticulture, and environmental applications. One of the key characteristics of humic acid is its high cation exchange capacity, which allows it to attract and hold onto positively charged ions, such as potassium, calcium, and magnesium .

科学研究应用

Humic acid has a wide range of scientific research applications:

Biology: Humic acid supports microbial activity in soil, contributing to nutrient cycling and soil health.

Industry: Humic acid is used in water treatment processes to remove heavy metals and organic pollutants.

作用机制

Target of Action

Humic acids (HA) are organic molecules that play essential roles in improving soil properties, plant growth, and agronomic parameters . The primary targets of humic acid are the soil and plants. In the soil, humic acid affects physical, chemical, and biological characteristics, including texture, structure, water holding capacity, cation exchange capacity, pH, soil carbon, enzymes, nitrogen cycling, and nutrient availability . In plants, humic acid influences growth, plant hormone production, nutrient uptake and assimilation, yield, and protein synthesis .

Mode of Action

Humic acid interacts with its targets through a variety of mechanisms. It forms protective barriers on the epithelial mucosa due to its colloidal properties and stimulates mucin production . Humic acid also promotes the development of probiotic microbiota and positive changes in bacterial fermentation patterns, which results in improved intestinal health and integrity . Furthermore, humic acid has been found to bind to viral spike protein receptor binding domains (RBD) and inhibit viral fusion with target cell membrane receptors .

Biochemical Pathways

Humic substances have multifaceted actions that are attributed to different functional groups and other bioactive compounds enclosed in their macrostructure . Studies have shown that humic substances possess auxin-like properties that alter plant metabolism which results in beneficial effects on plant growth and productivity, such as improved nutrient use efficiency and increased abiotic and biotic stress tolerance .

Pharmacokinetics

It is known that humic acid can increase the dissolution, intestinal permeation, and pharmacodynamic response of certain drugs, such as carbamazepine, by the technique of complexation and other related mechanisms .

Result of Action

The action of humic acid results in a cascade of benefits within the body, reinforcing antioxidant protection responses, immunomodulation, and anti-inflammation mechanisms, as well as improving nutrient utilization efficiency . In the soil, humic acid improves soil structure and nutrient availability, promotes healthy root development, and enhances plant growth . It also helps to increase the resistance of plants to stress, such as drought and disease, resulting in higher crop yields and improved quality .

Action Environment

The effect of humic acid on soil properties and crops is influenced by the humic acid type, humic acid application rate, humic acid application mode, soil type, solubility, molecular size, and functional group . Environmental factors, such as the presence of other organic materials and the pH of the soil, can also influence the action, efficacy, and stability of humic acid .

生化分析

Biochemical Properties

Humic acid is chemically reactive and able to resist microbial reactions, thereby performing beneficial roles in soils and plants . It forms complex cations due to its amphiphilic properties .

Cellular Effects

Humic acid has been shown to stimulate plant growth and significantly improve crop yields . It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of humic acid is complex due to its heterogeneous composition. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Humic acid has been found to withstand degradation for long periods . Its effects on cellular function over time in laboratory settings have been observed in in vitro or in vivo studies .

Metabolic Pathways

Humic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Humic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions: Humic acid can be prepared from various natural sources, including weathered coal, peat, and composted organic matter. The extraction process typically involves the use of alkaline solutions to dissolve the humic substances, followed by acid precipitation to isolate the humic acid . Mechanical energy activation, such as ball milling, can enhance the extraction efficiency by breaking down the raw material into smaller particles, increasing the surface area for reaction .

Industrial Production Methods: Industrial production of humic acid involves large-scale extraction from natural sources like lignite and leonardite. The process includes mechanical grinding, alkaline extraction, and acid precipitation. Advanced technologies, such as cavitation and ultrasonic treatment, are also employed to improve extraction efficiency and product quality . The final product is often purified through multistage filtration to remove insoluble impurities .

化学反应分析

Types of Reactions: Humic acid undergoes various chemical reactions, including oxidation, reduction, and complexation. It can react with metals and other organic compounds, forming stable complexes that enhance nutrient availability and reduce the bioavailability of heavy metals .

Common Reagents and Conditions:

Oxidation: Humic acid can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: Reductive reactions can be carried out using reducing agents such as sodium borohydride.

Complexation: Humic acid forms complexes with metals like iron, aluminum, and calcium, often under neutral to slightly acidic conditions.

Major Products: The major products of these reactions include metal-humic complexes, oxidized humic derivatives, and reduced humic substances. These products have various applications in soil remediation, agriculture, and environmental protection .

相似化合物的比较

- Fulvic Acid

- Humin

- Leonardite-derived Humic Substances

Humic acid stands out due to its balance of solubility, molecular weight, and reactivity, making it versatile for various applications.

属性

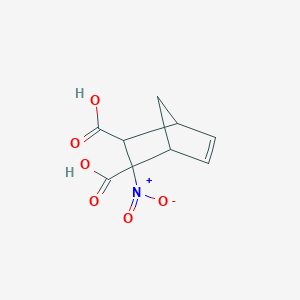

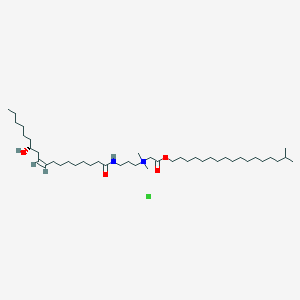

IUPAC Name |

2-nitrobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c11-7(12)6-4-1-2-5(3-4)9(6,8(13)14)10(15)16/h1-2,4-6H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZYHAIUNVAGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)(C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chocolate-brown solid; [Merck Index] | |

| Record name | Humic acids | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1415-93-6 | |

| Record name | Humic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Humic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does humic acid interact with soil particles?

A1: Humic acid readily adsorbs onto various soil components, notably silica and clay minerals [, ]. This adsorption primarily occurs through hydrogen bonding with surface hydroxyl groups on minerals like silica [].

Q2: Does the molecular weight of humic acid influence its adsorption to soil?

A2: Yes, research using Asymmetric Flow Field Flow Fractionation reveals that lower molecular weight humic acid components (<4800 Da) are adsorbed to quartz sand more rapidly than higher molecular weight components []. This suggests a size-dependent adsorption process.

Q3: How does humic acid affect the bioavailability of pollutants like herbicides in soil?

A3: Humic acid can significantly impact the fate of pollutants in soil. For instance, it exhibits a high affinity for the herbicide atrazine, influencing its adsorption and desorption behavior []. This interaction can reduce the bioavailability and mobility of atrazine in the environment [].

Q4: Can humic acid be used to remediate heavy metal-contaminated soils?

A4: Research suggests that humic acid can play a role in heavy metal remediation. Studies show that combining humic acid with hydroxyapatite, a calcium phosphate mineral, enhances the immobilization of lead (Pb), cadmium (Cd), and zinc (Zn) in contaminated soils, reducing their uptake by plants like pakchoi [].

Q5: Does the origin of humic acid affect its properties?

A5: Yes, the source of humic acid can influence its characteristics. For example, marine humic acids extracted from sediments exhibit higher surface activity compared to commercially available terrestrial humic acids []. This difference highlights the diverse nature of humic substances based on their origin.

Q6: What spectroscopic techniques are used to characterize humic acid?

A6: Researchers employ various techniques to study humic acid, including Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. These methods provide insights into its chemical structure, functional groups, and interactions with other molecules.

Q7: How does the structure of humic acid relate to its function as a biosurfactant?

A7: Humic acid’s amphiphilic nature, possessing both hydrophobic (aromatic rings) and hydrophilic (carboxylic, phenolic groups) regions, contributes to its surface activity []. This property allows it to lower surface tension and act as a biosurfactant, stabilizing emulsions [].

Q8: How can humic acid be utilized in agriculture?

A8: Humic acid has shown potential as a soil amendment in agriculture. It can improve soil structure, enhance water retention, and increase nutrient availability to plants [, , , , ]. Studies have demonstrated its positive effects on the growth and yield of various crops, including wheat, rice, and vegetables [, , ].

Q9: Can humic acid be used in the remediation of contaminated water?

A9: Yes, research indicates that humic acid can be utilized in water treatment processes. For instance, it can adsorb pollutants like pesticides and heavy metals from aqueous solutions, acting as a natural sorbent [, , ].

Q10: How does humic acid impact the transport of bacteria in porous media like sand filters?

A10: The presence of humic acid can significantly influence bacterial adhesion and transport in porous media. Studies reveal that humic acid enhances the attachment of Escherichia coli to iron-coated sand, potentially impacting the efficiency of filtration systems [].

Q11: What are the potential environmental concerns associated with humic acid?

A11: While generally considered environmentally benign, the leaching of humic acid from soils into water bodies can lead to issues like water discoloration and the formation of disinfection by-products during water treatment []. Understanding the fate and transport of humic acid in the environment is crucial for its sustainable use.

Q12: Are there sustainable ways to manage and utilize humic acid resources?

A12: Yes, researchers are exploring sustainable approaches for humic acid utilization. For instance, extracting humic acid from organic waste streams like livestock dung [] and vermicompost [] presents an eco-friendly alternative to traditional sources.

Q13: What are the potential future applications of humic acid in materials science?

A13: The unique properties of humic acid make it a promising candidate for various material applications. Research is ongoing in developing humic acid-based polymers, hydrogels, and composites for use in areas like drug delivery, wastewater treatment, and agriculture [, ].

Q14: What are the limitations of current analytical techniques for characterizing humic acid?

A14: Due to its complex and heterogeneous nature, comprehensively characterizing humic acid remains challenging []. Existing analytical methods often provide limited information on its specific structural components and their arrangement. Developing advanced analytical tools for a more detailed structural analysis is crucial for understanding its structure-activity relationships and optimizing its applications.

Q15: What are the key research gaps in understanding the biological activity of humic acid?

A15: Despite evidence suggesting various biological activities of humic acid, including antioxidant, antiviral, and anti-inflammatory effects [, ], the underlying mechanisms of action are not fully understood. Further research is needed to elucidate the specific molecular targets and pathways involved in its biological effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)